Methyl 5-methoxy-3-nitroso-1H-indole-2-carboxylate
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Overview
Description
Methyl 5-methoxy-3-nitroso-1H-indole-2-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various applications in chemistry, biology, and medicine .
Preparation Methods
The synthesis of indole derivatives, including Methyl 5-methoxy-3-nitroso-1H-indole-2-carboxylate, often involves the Fischer indole synthesis. This method typically uses a ketone and a phenylhydrazine derivative under acidic conditions to form the indole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
Methyl 5-methoxy-3-nitroso-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like halogens or sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can lead to amine derivatives .
Scientific Research Applications
Methyl 5-methoxy-3-nitroso-1H-indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-methoxy-3-nitroso-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
Methyl 5-methoxy-3-nitroso-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have shown potent antiviral properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
594857-91-7 |
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Molecular Formula |
C11H10N2O4 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
methyl 5-methoxy-3-nitroso-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-16-6-3-4-8-7(5-6)9(13-15)10(12-8)11(14)17-2/h3-5,12H,1-2H3 |
InChI Key |
BQSIGIOPYZMOJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2N=O)C(=O)OC |
Origin of Product |
United States |
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